molecular formula C4H5N B3120219 (115N)1H-Pyrrole CAS No. 26120-22-9

(115N)1H-Pyrrole

Cat. No. B3120219
Key on ui cas rn: 26120-22-9
M. Wt: 68.08 g/mol
InChI Key: KAESVJOAVNADME-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09352309B2

Procedure details

A catalyst solution was prepared using the standard procedure described here, in which the molar ratios of TEA (triethylaluminum) to DEAC (diethylaluminum chloride) to pyrrole compound to Cr were standardized to TEA:DEAC:pyrrole:Cr=11:8:3:1. Anhydrous, degassed ethylbenzene was added to a dry vial in a drybox. To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC). The contents were mixed and allowed to stand for 15 minutes. The selected pyrrole was then slowly added, as gas evolution was observed in most cases. Chromium(III) 2-ethylhexanoate (7.25 wt % Cr in ethylbenzene) was used as the transition metal compound and was added slowly to the alkylaluminum/pyrrole solution with stirring. The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL by adding an appropriate amount of ethylbenzene to constitute the active catalyst what was used as prepared. Orange colored solutions were observed for 2,4-DMP, 2-methylindole, and 2,5-DEP based catalyst, which are typical. 2,5-DBP initially produced an orange solution, but gradually precipitated a noticeable amount of grey solid over the course of 24 h. Both indole and pyrrole produced an orange solution with a white, fluffy solid which was removed by filtration. 2,5-DIP produced copious amounts of black precipitate suggesting that the catalyst solution was fairly unstable
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([Al](CC)CC)C.[Cl-].C([Al+]CC)C.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.CC1C=CC(O)=C(C)C=1.C[C:29]1[NH:30][C:31]2[C:36]([CH:37]=1)=[CH:35][CH:34]=[CH:33][CH:32]=2>>[NH:30]1[C:31]2[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:37]=[CH:29]1.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A catalyst solution was prepared
CUSTOM
Type
CUSTOM
Details
Anhydrous, degassed ethylbenzene
ADDITION
Type
ADDITION
Details
was added to a dry vial in a drybox
ADDITION
Type
ADDITION
Details
To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC)
ADDITION
Type
ADDITION
Details
The contents were mixed
ADDITION
Type
ADDITION
Details
The selected pyrrole was then slowly added, as gas evolution
ADDITION
Type
ADDITION
Details
was added slowly to the alkylaluminum/pyrrole solution
ADDITION
Type
ADDITION
Details
The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL
ADDITION
Type
ADDITION
Details
by adding an appropriate amount of ethylbenzene
CUSTOM
Type
CUSTOM
Details
as prepared
CUSTOM
Type
CUSTOM
Details
2,5-DBP initially produced an orange solution
CUSTOM
Type
CUSTOM
Details
gradually precipitated a noticeable amount of grey solid over the course of 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=CC2=CC=CC=C12
Name
Type
product
Smiles
N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09352309B2

Procedure details

A catalyst solution was prepared using the standard procedure described here, in which the molar ratios of TEA (triethylaluminum) to DEAC (diethylaluminum chloride) to pyrrole compound to Cr were standardized to TEA:DEAC:pyrrole:Cr=11:8:3:1. Anhydrous, degassed ethylbenzene was added to a dry vial in a drybox. To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC). The contents were mixed and allowed to stand for 15 minutes. The selected pyrrole was then slowly added, as gas evolution was observed in most cases. Chromium(III) 2-ethylhexanoate (7.25 wt % Cr in ethylbenzene) was used as the transition metal compound and was added slowly to the alkylaluminum/pyrrole solution with stirring. The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL by adding an appropriate amount of ethylbenzene to constitute the active catalyst what was used as prepared. Orange colored solutions were observed for 2,4-DMP, 2-methylindole, and 2,5-DEP based catalyst, which are typical. 2,5-DBP initially produced an orange solution, but gradually precipitated a noticeable amount of grey solid over the course of 24 h. Both indole and pyrrole produced an orange solution with a white, fluffy solid which was removed by filtration. 2,5-DIP produced copious amounts of black precipitate suggesting that the catalyst solution was fairly unstable
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([Al](CC)CC)C.[Cl-].C([Al+]CC)C.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.CC1C=CC(O)=C(C)C=1.C[C:29]1[NH:30][C:31]2[C:36]([CH:37]=1)=[CH:35][CH:34]=[CH:33][CH:32]=2>>[NH:30]1[C:31]2[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:37]=[CH:29]1.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A catalyst solution was prepared
CUSTOM
Type
CUSTOM
Details
Anhydrous, degassed ethylbenzene
ADDITION
Type
ADDITION
Details
was added to a dry vial in a drybox
ADDITION
Type
ADDITION
Details
To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC)
ADDITION
Type
ADDITION
Details
The contents were mixed
ADDITION
Type
ADDITION
Details
The selected pyrrole was then slowly added, as gas evolution
ADDITION
Type
ADDITION
Details
was added slowly to the alkylaluminum/pyrrole solution
ADDITION
Type
ADDITION
Details
The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL
ADDITION
Type
ADDITION
Details
by adding an appropriate amount of ethylbenzene
CUSTOM
Type
CUSTOM
Details
as prepared
CUSTOM
Type
CUSTOM
Details
2,5-DBP initially produced an orange solution
CUSTOM
Type
CUSTOM
Details
gradually precipitated a noticeable amount of grey solid over the course of 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=CC2=CC=CC=C12
Name
Type
product
Smiles
N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09352309B2

Procedure details

A catalyst solution was prepared using the standard procedure described here, in which the molar ratios of TEA (triethylaluminum) to DEAC (diethylaluminum chloride) to pyrrole compound to Cr were standardized to TEA:DEAC:pyrrole:Cr=11:8:3:1. Anhydrous, degassed ethylbenzene was added to a dry vial in a drybox. To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC). The contents were mixed and allowed to stand for 15 minutes. The selected pyrrole was then slowly added, as gas evolution was observed in most cases. Chromium(III) 2-ethylhexanoate (7.25 wt % Cr in ethylbenzene) was used as the transition metal compound and was added slowly to the alkylaluminum/pyrrole solution with stirring. The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL by adding an appropriate amount of ethylbenzene to constitute the active catalyst what was used as prepared. Orange colored solutions were observed for 2,4-DMP, 2-methylindole, and 2,5-DEP based catalyst, which are typical. 2,5-DBP initially produced an orange solution, but gradually precipitated a noticeable amount of grey solid over the course of 24 h. Both indole and pyrrole produced an orange solution with a white, fluffy solid which was removed by filtration. 2,5-DIP produced copious amounts of black precipitate suggesting that the catalyst solution was fairly unstable
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([Al](CC)CC)C.[Cl-].C([Al+]CC)C.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.CC1C=CC(O)=C(C)C=1.C[C:29]1[NH:30][C:31]2[C:36]([CH:37]=1)=[CH:35][CH:34]=[CH:33][CH:32]=2>>[NH:30]1[C:31]2[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:37]=[CH:29]1.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A catalyst solution was prepared
CUSTOM
Type
CUSTOM
Details
Anhydrous, degassed ethylbenzene
ADDITION
Type
ADDITION
Details
was added to a dry vial in a drybox
ADDITION
Type
ADDITION
Details
To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC)
ADDITION
Type
ADDITION
Details
The contents were mixed
ADDITION
Type
ADDITION
Details
The selected pyrrole was then slowly added, as gas evolution
ADDITION
Type
ADDITION
Details
was added slowly to the alkylaluminum/pyrrole solution
ADDITION
Type
ADDITION
Details
The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL
ADDITION
Type
ADDITION
Details
by adding an appropriate amount of ethylbenzene
CUSTOM
Type
CUSTOM
Details
as prepared
CUSTOM
Type
CUSTOM
Details
2,5-DBP initially produced an orange solution
CUSTOM
Type
CUSTOM
Details
gradually precipitated a noticeable amount of grey solid over the course of 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=CC2=CC=CC=C12
Name
Type
product
Smiles
N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.